molecular formula C23H28N6O3 B2878664 N,N'-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine CAS No. 433692-03-6

N,N'-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

Cat. No. B2878664
CAS RN: 433692-03-6
M. Wt: 436.516
InChI Key: DUHNHTWOZHQHFN-UHFFFAOYSA-N
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Description

N,N’-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a complex organic compound. Based on its name, it likely contains a triazine ring, which is a ring structure composed of three nitrogen atoms and three carbon atoms . It also seems to have ethoxyphenyl and morpholinyl groups attached to it .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds present in the molecule and the arrangement of its atoms.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule . For instance, compounds with a triazine ring can undergo reactions with nucleophiles, while those with an amine group can react with acids or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure . For instance, the presence of ethoxy groups can increase the compound’s solubility in organic solvents .

Scientific Research Applications

Organic Synthesis and Drug Discovery

Triazine derivatives, including those incorporating morpholine groups, have been extensively studied for their biological activities. For example, derivatives of 1,3,5-triazine have shown potential in synthesizing compounds with significant antiproliferative activities against various cancer cell lines, suggesting a role in the development of anticancer agents. This includes studies on mono- and bis(dimethylpyrazolyl)-s-triazine derivatives, indicating their effectiveness in inhibiting cancer cell growth through targeting specific signaling pathways such as EGFR/PI3K/AKT/mTOR cascades (Shawish et al., 2022).

Material Science

In the field of material science, triazine-based compounds have been utilized in the development of high-performance materials, such as organic light-emitting diodes (OLEDs). Triazine compounds have been identified as excellent electron-transport layers in OLEDs, improving device efficiencies and operational stability (Matsushima et al., 2010), (Klenkler et al., 2008).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with . For instance, some compounds with a triazine ring have been found to have antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties . For instance, some compounds with a triazine ring can be toxic if ingested or inhaled .

Future Directions

The future research directions for a compound depend on its potential applications. For instance, if a compound shows promising biological activity, future research might focus on optimizing its structure to improve its efficacy and reduce its side effects .

properties

IUPAC Name

2-N,4-N-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-3-31-19-9-5-17(6-10-19)24-21-26-22(25-18-7-11-20(12-8-18)32-4-2)28-23(27-21)29-13-15-30-16-14-29/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHNHTWOZHQHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

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